Guanfu base G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

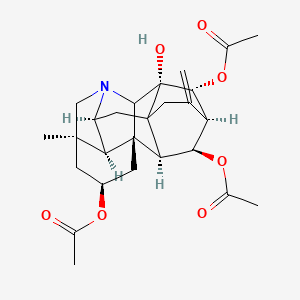

2D Structure

3D Structure

Properties

Molecular Formula |

C26H33NO7 |

|---|---|

Molecular Weight |

471.5 g/mol |

IUPAC Name |

[(1S,3S,5R,9R,10R,11R,16S,17R,18S,19S)-10,19-diacetyloxy-9-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |

InChI |

InChI=1S/C26H33NO7/c1-11-6-24-9-16-19-23(5)7-15(32-12(2)28)8-25(19)20(24)18(33-13(3)29)17(11)21(34-14(4)30)26(24,31)22(25)27(16)10-23/h15-22,31H,1,6-10H2,2-5H3/t15-,16-,17+,18+,19+,20+,21+,22?,23-,24?,25-,26-/m0/s1 |

InChI Key |

CXQAPRGJWIADOG-UUOXRBFMSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)C3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5C6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C |

Canonical SMILES |

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Guanfu Base G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanfu base G is a diterpenoid alkaloid isolated from the medicinal plant Aconitum coreanum. While it is recognized as one of the major active constituents of this plant, detailed studies elucidating its specific mechanism of action are notably scarce in publicly available scientific literature. In contrast, its close structural analog, Guanfu base A (GFA), has been more extensively studied, particularly for its antiarrhythmic properties. This technical guide provides a comprehensive overview of the known pharmacological data for this compound and, due to the limited specific information, extrapolates a potential mechanism of action based on the well-documented activities of Guanfu base A and the general understanding of Aconitum alkaloids. This document aims to serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.

Pharmacokinetic Profile of this compound

While the mechanism of action of this compound remains to be fully elucidated, its pharmacokinetic profile in rats has been characterized. A study utilizing liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) established a method for its quantification in plasma.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Value | Units |

| Terminal Elimination Half-life (t½) | Intravenous | 3.72 | h |

| Total Plasma Clearance | Intravenous | 1.15 | L/h/kg |

| Time to Maximum Concentration (Tmax) | Oral | 0.5 | h |

| Absolute Bioavailability | Oral | 83.06 | % |

Data from a pharmacokinetic study in rats[1].

Postulated Mechanism of Action: Insights from Guanfu Base A and Aconitum Alkaloids

Given the structural similarity and shared origin, the mechanism of action of this compound is likely to overlap with that of Guanfu base A and other Aconitum alkaloids. The primary mechanism of action for many Aconitum alkaloids involves the modulation of voltage-gated sodium channels.[2][3]

The Case of Guanfu Base A: A Proxy for Understanding this compound

Guanfu base A is a well-characterized antiarrhythmic agent.[4][5][6] Its primary mechanism is believed to be the blockade of voltage-gated sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax), thereby suppressing ectopic pacemakers and slowing conduction, which are key factors in the generation of arrhythmias.[7]

Experimental Evidence for Guanfu Base A's Antiarrhythmic Action:

-

In vitro: GFA has been shown to reduce ventricular tachycardia and fibrillation in isolated rat hearts.[4]

-

In vivo: It effectively antagonized aconitine-induced and CaCl2-induced arrhythmias in animal models.[4][6]

-

Clinical: Intravenous GFA has demonstrated comparable efficacy to propafenone in controlling premature ventricular contractions in patients.[5]

Guanfu base A also exhibits inhibitory effects on the hERG (human Ether-à-go-go-Related Gene) potassium channel, which contributes to its electrophysiological profile.[7] Additionally, it is a potent inhibitor of the cytochrome P450 enzyme CYP2D6.[8]

General Mechanism of Aconitum Alkaloids

Aconitum alkaloids are broadly classified based on their structure and their effects on voltage-gated sodium channels.[2]

-

Group 1 (Highly Toxic Diesters): These alkaloids, like aconitine, are potent activators of voltage-gated sodium channels, leading to persistent depolarization and neuronal excitability, which accounts for their high toxicity.[2]

-

Group 2 (Less Toxic Monoesters): This group, to which Guanfu bases likely belong, generally act as blockers of voltage-gated sodium channels, leading to their therapeutic effects, such as antiarrhythmic and antinociceptive properties.[2]

-

Group 3 (Non-esterified Alkaloids): These have markedly reduced toxicity and different pharmacological profiles.[2]

The cardiovascular and neurological effects of Aconitum alkaloids are primarily attributed to their interaction with these ion channels.[2][3]

Proposed Signaling Pathway and Experimental Workflow

Based on the information available for Guanfu base A and the general properties of Aconitum alkaloids, a proposed mechanism of action for this compound centers on the modulation of ion channels.

Caption: Proposed mechanism of this compound as a voltage-gated sodium channel blocker.

Experimental Protocol: Whole-Cell Patch Clamp for Ion Channel Activity

To definitively determine the mechanism of action of this compound, a whole-cell patch-clamp electrophysiology study would be essential.

References

- 1. Pharmacokinetic study of this compound in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Effect of Guanfu Base A in patients with ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Structural congeners of guanfu base A and their antiarrhythmic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Guanfu base A, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Guanfu Base G: Source, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfu base G (GFG) is a hetisine-type C20-diterpenoid alkaloid naturally occurring in the root of Aconitum coreanum. As one of the major active constituents of this traditional medicinal herb, GFG has garnered scientific interest for its distinct pharmacological profile. This document provides a comprehensive overview of the current technical knowledge regarding this compound, including its natural source, methods for its isolation and quantification, its pharmacokinetic properties, and its primary mechanism of action as a potent modulator of cardiac ion channels. The information is intended to serve as a foundational resource for researchers in pharmacology, natural product chemistry, and drug development.

Source and Natural Occurrence

This compound is a secondary metabolite isolated from the dried roots of Aconitum coreanum (Lèvl.) Rapaics, a plant belonging to the Ranunculaceae family. This herb, known as "Guanbaifu" in Chinese, has a history of use in traditional medicine. GFG is one of several structurally related diterpenoid alkaloids found in the plant, with Guanfu base A (GFA) and Guanfu base I (GFI) also being considered major active components.[1] The concentration and relative abundance of these alkaloids can vary based on geographical location, harvesting time, and processing methods.

Physicochemical and Pharmacokinetic Properties

This compound is a complex heptacyclic alkaloid. Its pharmacokinetic profile has been characterized in preclinical studies.

Table 1: Quantitative Data on Isolation Yield and Pharmacokinetics of this compound

| Parameter | Value | Source Organism/Test System | Citation |

| Isolation Yield | |||

| Yield from Crude Extract | 12.09% (423 mg from 3.5 g) | Aconitum coreanum root extract | |

| Purity after Isolation | 98.9% | HPLC | |

| Pharmacokinetics (Rat Model) | |||

| Terminal Elimination Half-life (t½) | 3.72 h | Intravenous Dosing | [2] |

| Total Plasma Clearance | 1.15 L/h/kg | Intravenous Dosing | [2] |

| Time to Max. Plasma Conc. (Tmax) | < 0.5 h | Oral Dosing | [2] |

| Absolute Bioavailability | 83.06% | Oral Dosing | [2] |

| In Vitro Activity | |||

| hERG Channel Inhibition (IC50) | 17.9 µM | HEK293 cells | [3] |

Experimental Protocols

Preparative Isolation of this compound

A robust method for isolating this compound in significant quantities utilizes pH-zone-refining counter-current chromatography (CCC).

-

Sample Preparation: Dried and powdered roots of Aconitum coreanum are extracted with an appropriate solvent (e.g., methanol/ammonia mixture) to obtain a crude alkaloid extract.

-

Chromatography System:

-

Technique: pH-zone-refining CCC.

-

Two-Phase Solvent System: Petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v).

-

Mobile Phase (Stationary Phase): The upper organic phase containing 10 mM triethylamine (TEA) is used as the stationary phase.

-

Stationary Phase (Mobile Phase): The lower aqueous phase containing 10 mM hydrochloric acid (HCl) is used as the mobile phase.

-

-

Procedure: The crude extract is dissolved in the upper phase and loaded into the CCC column. The mobile phase is then pumped through the column, creating a pH gradient that separates the alkaloids based on their pKa values. Fractions are collected and analyzed by HPLC to identify those containing pure this compound.

Quantification of this compound in Plasma

A sensitive Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) method has been developed for pharmacokinetic studies.[2]

-

Sample Preparation: Plasma samples are subjected to liquid-liquid extraction using ethyl acetate to isolate the analyte and an internal standard (e.g., phenoprolamine hydrochloride). The organic layer is evaporated, and the residue is reconstituted for analysis.

-

Liquid Chromatography:

-

Column: Shimadzu C18 column (150 × 2.0 mm, 5 µm).

-

Mobile Phase: Gradient elution with 0.2% acetic acid in acetonitrile and water (30:70, v/v).

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound and the internal standard. For GFG, the precursor-to-product ion transition is m/z 472.26→m/z 310.03.[4]

-

-

Validation: The method is validated for linearity, precision, accuracy, stability, and extraction recovery, with a reported lower limit of quantification of 1 ng/mL in rat plasma.[2][4]

Structure Elucidation

The complex structure of this compound and related alkaloids is determined through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., TOF-MS) is used to determine the exact molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR): A suite of NMR experiments is required for full structural assignment.

-

1D NMR: ¹H NMR provides information on the number and environment of protons. ¹³C NMR identifies the carbon skeleton.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

Signaling Pathway and Mechanism of Action

The primary pharmacological target of this compound identified to date is the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. This channel is critical for cardiac action potential repolarization.

This compound acts as a potent inhibitor of the hERG channel current.[3] This inhibition is concentration-, voltage-, and time-dependent. The compound affects the channel's gating properties by:

-

Shifting the activation curve in a negative direction.

-

Accelerating channel inactivation .

-

Accelerating the channel's recovery from inactivation .

This blockade is dependent on the channel being in the open and inactivated states. By inhibiting the hERG channel, this compound can delay cardiac repolarization, which is manifested as a prolongation of the QT interval on an electrocardiogram. While this mechanism underlies the antiarrhythmic potential of some drugs, potent hERG blockade by GFG suggests a risk of proarrhythmic side effects that warrants further investigation.[3]

Visualizations

Caption: Experimental workflow for this compound.

Caption: Mechanism of this compound on the hERG channel.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic study of this compound in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative effects of Guanfu base A and this compound on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of this compound and its active metabolites by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Guanfu Base G: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfu base G is a diterpenoid alkaloid isolated from the tuberous root of Aconitum species. Like other compounds in its class, this compound possesses a complex molecular architecture and exhibits significant biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological effects of this compound, with a focus on its interaction with the hERG potassium channel and its pharmacokinetic profile in preclinical studies. Detailed experimental methodologies for key cited experiments are also provided to support further research and development.

Chemical Structure and Properties

This compound is characterized by a complex hetisan-type diterpenoid skeleton. Its chemical identity has been established through spectroscopic methods, and its fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Hetisan-2,11,13,14-tetrol, 2-(4-methoxybenzoate) 13-acetate, (2α,11α,13R)- | MedChemExpress |

| CAS Number | 78969-72-9 | ChemNorm |

| Molecular Formula | C26H33NO7 | ChemNorm |

| Molecular Weight | 471.54 g/mol | ChemNorm |

| Appearance | White to off-white solid | (General observation for similar compounds) |

| Solubility | Soluble in DMSO | (Inferred from experimental protocols) |

A two-dimensional representation of the chemical structure of this compound is provided below.

Caption: 2D Chemical Structure of this compound.

Pharmacological Properties and Mechanism of Action

The primary pharmacological activity of this compound identified in the literature is its inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is crucial for cardiac repolarization, and its modulation by chemical compounds is a significant area of interest in drug development and safety pharmacology.

hERG K+ Channel Inhibition

A comparative study investigated the effects of this compound and the related compound Guanfu base A on the hERG K+ channel expressed in human embryonic kidney 293 (HEK293) cells. The study found that this compound is a potent inhibitor of the hERG channel current.[1]

Table 2: hERG K+ Channel Inhibition Data for this compound

| Parameter | Value | Cell Line |

| IC50 | 17.9 μM | HEK293 |

The study also revealed that this compound's inhibition of the hERG channel is concentration-, voltage-, and time-dependent. It was observed to shift the activation curve in a negative direction and accelerate channel inactivation without affecting the inactivation curve. Furthermore, this compound was found to accelerate the channel's recovery from inactivation.[1] These findings suggest that this compound may have pro-arrhythmic potential due to its potent hERG channel blockade, warranting further investigation into its cardiac safety profile.[1]

Caption: this compound's inhibitory action on the hERG potassium channel.

Pharmacokinetics

A study in Sprague-Dawley rats investigated the pharmacokinetic profile of this compound following intravenous and oral administration. The concentration of this compound in plasma was quantified using a validated liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method.[2][3]

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (5 mg/kg) | Oral (5 mg/kg) |

| Terminal Elimination Half-life (t1/2) | 3.72 h | - |

| Total Plasma Clearance (CL) | 1.15 L/h/kg | - |

| Time to Maximum Concentration (Tmax) | - | 0.5 h |

| Absolute Bioavailability | - | 83.06% |

The study demonstrated that after intravenous administration, the plasma concentration of this compound declined in a biphasic manner. Following oral administration, the compound was rapidly absorbed, reaching its maximum plasma concentration within 30 minutes. The high oral bioavailability suggests good absorption from the gastrointestinal tract in rats.[2][3]

Experimental Protocols

Quantification of this compound in Rat Plasma by LC-ESI-MS

This protocol describes the method used to determine the concentration of this compound in rat plasma samples.

1. Sample Preparation:

-

To 100 µL of rat plasma, add the internal standard (Phenoprolamine hydrochloride).

-

Perform liquid-liquid extraction with ethyl acetate.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

-

Column: Shimadzu C18 column (150 × 2.0 mm, 5 µm).

-

Mobile Phase: A gradient elution of 0.2% acetic acid-acetonitrile (30:70, v/v).

-

Flow Rate: Not specified in the abstract.

-

Injection Volume: Not specified in the abstract.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would typically be used, though not explicitly stated in the abstract.

4. Validation Parameters:

-

Linearity: 5-2000 ng/mL (r = 0.9996).

-

Lower Limit of Detection (LOD): 1 ng/mL.

-

Intra-day Precision: 4.3% to 6.1%.

-

Inter-day Precision: 5.4% to 8.3%.

-

The method was also validated for stability, extraction recovery, and matrix effect.[2][3]

Caption: Experimental workflow for the pharmacokinetic study of this compound.

hERG K+ Channel Inhibition Assay

This protocol outlines the whole-cell patch-clamp technique used to assess the inhibitory effect of this compound on the hERG channel.

1. Cell Culture and Transfection:

-

Human embryonic kidney 293 (HEK293) cells are cultured under standard conditions.

-

Cells are transiently transfected with the complementary DNA (cDNA) encoding the hERG channel.

2. Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed on the transfected HEK293 cells.

-

The cells are perfused with an external solution, and the patch pipette is filled with an internal solution.

-

A specific voltage-clamp protocol is applied to elicit hERG channel currents.

3. Drug Application:

-

This compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to the desired concentrations in the external solution.

-

The cells are perfused with different concentrations of this compound to determine the concentration-dependent inhibition.

4. Data Analysis:

-

The peak tail current amplitudes are measured before and after drug application.

-

The percentage of inhibition is calculated for each concentration.

-

The concentration-response data are fitted to a Hill equation to determine the IC50 value.

-

The effects of the compound on channel gating properties (activation, inactivation, and recovery from inactivation) are analyzed by applying specific voltage protocols.[1]

Synthesis

Conclusion

This compound is a potent, naturally occurring diterpenoid alkaloid with significant biological activity. Its primary identified pharmacological action is the potent inhibition of the hERG K+ channel, which suggests a potential for cardiotoxicity that warrants careful consideration in any drug development program. Preclinical pharmacokinetic studies in rats indicate good oral bioavailability. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the pharmacological and toxicological profile of this complex natural product. Future research should focus on elucidating its broader pharmacological effects, understanding its structure-activity relationships, and exploring its potential as a pharmacological tool or a lead compound for drug discovery, while carefully managing its potential cardiac liabilities.

References

An In-depth Technical Guide to the Guanfu Base G Diterpenoid Alkaloid Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Guanfu base diterpenoid alkaloids, a class of complex C20-diterpenoid alkaloids isolated from the roots of Aconitum coreanum, have garnered significant attention for their potent antiarrhythmic properties. This technical guide provides a comprehensive overview of the Guanfu base G (GFG) family, with a particular focus on this compound. It details their chemical structures, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of their effects on cardiac electrophysiology. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiarrhythmic agents.

Introduction

Diterpenoid alkaloids from the genus Aconitum have a long history in traditional medicine, and modern phytochemical investigations have revealed a wealth of structurally diverse and biologically active compounds. Among these, the Guanfu base alkaloids are notable for their significant antiarrhythmic effects. Guanfu base A (GFA) has been developed into the antiarrhythmic drug Acehytisine Hydrochloride.[1] However, other members of this family, such as this compound (GFG), also exhibit potent activity and are subjects of ongoing research. This guide focuses on the core aspects of the this compound family, providing in-depth technical information for scientific and drug development applications.

Chemical Structures and Core Family Members

The Guanfu base alkaloids are characterized by a complex hetisine-type C20-diterpenoid skeleton.[2] Variations in the acyl groups at different positions on this core structure give rise to the different members of the family, influencing their biological activity.[3] The primary source of these alkaloids is the root of Aconitum coreanum.[1][4]

Below are the structures of key members of the Guanfu base family:

-

This compound (GFG): A prominent member of the family with significant antiarrhythmic activity.

-

Guanfu base A (GFA): The most studied member, developed as an antiarrhythmic drug.

-

Guanfu base S (GFS): Shows the strongest inhibitory effect on ventricular specific sodium current among tested analogues.[1]

-

Guanfu base J (GFJ) and Guanfu base N (GFN): Novel diterpenoid alkaloids also isolated from Aconitum coreanum.[1]

-

Other members: The family also includes Guanfu base F, I, P, and R, among others, isolated from the same plant source.[4][5]

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of the this compound family is their antiarrhythmic effect. This activity is primarily mediated through the inhibition of cardiac ion channels, which play a crucial role in the cardiac action potential.

Inhibition of Cardiac Ion Channels

Key molecular targets for the Guanfu base alkaloids are the voltage-gated ion channels in cardiomyocytes.

-

HERG K+ Channel Inhibition: Both GFG and GFA have been shown to inhibit the human ether-a-go-go-related gene (HERG) potassium channel, which is critical for the repolarization phase of the cardiac action potential. GFG is a significantly more potent inhibitor of the HERG channel than GFA.[1] This inhibition is concentration-, voltage-, and time-dependent.[1] While this activity contributes to their antiarrhythmic effect, potent HERG inhibition by GFG also suggests a potential risk for QT prolongation, a side effect that requires careful consideration in drug development.[1]

-

Sodium Channel Inhibition: Several Guanfu base alkaloids, particularly the hetisine-type C20 diterpenoid alkaloids, exhibit inhibitory effects on the ventricular specific sodium current.[1] Guanfu base S (GFS) has been identified as a particularly potent inhibitor of this current.[1] Guanfu base A selectively inhibits the late sodium current (INa,L) over the transient sodium current (INa,T), which is a desirable characteristic for an antiarrhythmic drug as it can reduce arrhythmias without significantly affecting normal cardiac conduction.[6]

Effect on Cardiac Action Potential

By inhibiting these key ion channels, the Guanfu base alkaloids modulate the cardiac action potential. The inhibition of potassium channels (like HERG) can prolong the action potential duration, while the blockade of sodium channels can reduce the excitability of cardiomyocytes. The following diagram illustrates the logical relationship between GFG's molecular action and its effect on cardiac electrophysiology.

Caption: Mechanism of this compound's Antiarrhythmic Action.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of key members of the Guanfu base family.

Table 1: Inhibitory Activity on Cardiac Ion Channels

| Compound | Ion Channel | IC50 Value | Cell Line | Reference |

| This compound (GFG) | HERG K+ Channel | 17.9 µM | HEK293 | [1] |

| Guanfu base A (GFA) | HERG K+ Channel | 1.64 mM | HEK293 | [1] |

| Guanfu base A (GFA) | Late Sodium Current (INa,L) | 1.57 ± 0.14 µmol·L⁻¹ | Guinea Pig Ventricular Myocytes | [6] |

| Guanfu base A (GFA) | Transient Sodium Current (INa,T) | 21.17 ± 4.51 µmol·L⁻¹ | Guinea Pig Ventricular Myocytes | [6] |

| Guanfu base S (GFS) | Ventricular Sodium Current | 3.48 µM | Not specified | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Parameter | Value | Units |

| Terminal Elimination Half-life (t1/2) | 3.72 | h |

| Total Plasma Clearance (CL) | 1.15 | L/h/kg |

| Absolute Bioavailability (Oral) | 83.06 | % |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the this compound family.

Isolation and Purification of this compound from Aconitum coreanum

This protocol is based on the use of pH-zone-refining counter-current chromatography (CCC).[5]

1. Crude Alkaloid Extraction:

- Grind dried roots of Aconitum coreanum into a powder.

- Extract the powder three times using a heat reflux method with 95% ethanol solution containing a small amount of HCl.

- Combine the extracts and evaporate to dryness under reduced pressure.

- Dissolve the residue in 1% HCl and extract with petroleum ether to remove non-alkaloidal components.

- Basify the acidic solution to pH 9.5 with ammonia water.

- Extract the basified solution with chloroform and evaporate the chloroform to obtain the crude alkaloid mixture.

2. pH-Zone-Refining CCC Separation:

- Two-phase solvent system: Petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v).

- Stationary phase: The upper phase containing 10 mM triethylamine.

- Mobile phase: The lower phase containing 10 mM hydrochloric acid.

- Procedure:

- Fill the multiplayer coiled column of the CCC apparatus with the stationary phase.

- Rotate the apparatus at 850 rpm.

- Dissolve the crude alkaloid sample in a mixture of the upper and lower phases and inject it into the column.

- Pump the mobile phase from the head of the column at a flow rate of 2.0 mL/min.

- Monitor the effluent at 254 nm and collect the fractions corresponding to the different alkaloids.

3. Purity Analysis and Identification:

- Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC).

- Identify the chemical structures of the purified compounds using Time-of-Flight Mass Spectrometry (TOF-MS) and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

The following diagram illustrates the workflow for the isolation and purification of this compound.

Caption: Workflow for this compound Isolation.

In Vitro Assessment of Antiarrhythmic Activity (Whole-Cell Patch Clamp)

This protocol describes the general procedure for evaluating the inhibitory effects of Guanfu base alkaloids on cardiac ion channels using the whole-cell patch-clamp technique.[1][6]

1. Cell Preparation:

- Culture a suitable cell line expressing the target ion channel (e.g., HEK293 cells transfected with HERG cDNA).

- Alternatively, isolate primary cardiomyocytes from an appropriate animal model (e.g., guinea pig ventricular myocytes).

2. Electrophysiological Recording:

- Place the cells in a recording chamber on the stage of an inverted microscope.

- Perfuse the cells with an appropriate extracellular solution.

- Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (gigaohm seal) with the cell membrane.

- Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

- Apply specific voltage-clamp protocols to elicit and record the ionic currents of interest using a patch-clamp amplifier and data acquisition software.

3. Drug Application and Data Analysis:

- Establish a stable baseline recording of the ion channel currents.

- Apply different concentrations of the Guanfu base alkaloid to the cells via the perfusion system.

- Record the changes in the ion channel currents in the presence of the compound.

- Analyze the data to determine the concentration-response relationship and calculate the IC50 value.

In Vivo Models for Antiarrhythmic Drug Screening

Several animal models can be used to evaluate the antiarrhythmic efficacy of the Guanfu base alkaloids in a physiological setting.[3][7][8]

-

Aconitine-Induced Arrhythmia in Rats:

-

Anesthetize rats and continuously infuse aconitine intravenously to induce arrhythmias.

-

Administer the test compound (e.g., Guanfu base alkaloid) prior to or during aconitine infusion.

-

Monitor the electrocardiogram (ECG) to assess the ability of the test compound to prevent or terminate the arrhythmia.

-

-

CaCl2-Induced Arrhythmia in Rats:

-

Administer a high dose of calcium chloride intravenously to induce ventricular fibrillation.

-

Pre-treat animals with the test compound to evaluate its protective effect against the induction of fatal arrhythmias.

-

-

Coronary Artery Ligation-Induced Arrhythmia in Rats or Dogs:

-

Surgically ligate a coronary artery to induce myocardial ischemia and reperfusion, which leads to arrhythmias.

-

Administer the test compound before or during the ischemic period to assess its ability to suppress ischemia- and reperfusion-induced arrhythmias.

-

Conclusion and Future Perspectives

The this compound diterpenoid alkaloid family represents a promising source of novel antiarrhythmic agents. Their mechanism of action, primarily through the modulation of cardiac ion channels, offers potential for the development of drugs with specific electrophysiological profiles. This compound, in particular, demonstrates potent activity that warrants further investigation.

Future research should focus on:

-

Elucidating the detailed structure-activity relationships within the Guanfu base family to guide the design of more potent and selective analogues.

-

Conducting comprehensive preclinical safety and toxicology studies, especially concerning the potential for QT prolongation associated with potent HERG channel inhibition.

-

Exploring potential synergistic effects with other antiarrhythmic agents.

-

Investigating the potential of these compounds for other cardiovascular indications.

This technical guide provides a solid foundation of the current knowledge on the this compound family, aiming to facilitate and inspire further research and development in this exciting area of cardiovascular pharmacology.

References

- 1. New diterpenoid alkaloids from Aconitum coreanum and their anti-arrhythmic effects on cardiac sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Drug screening methods for antiarrhythmic agents | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]

- 6. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Structural congeners of guanfu base A and their antiarrhythmic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Model systems for the discovery and development of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Guanfu Base G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfu base G (GFG) is a diterpenoid alkaloid isolated from the root of Aconitum coreanum.[1] Belonging to the same chemical class as the more extensively studied Guanfu base A (GFA), GFG has emerged as a compound of significant interest due to its potent pharmacological activities.[1] Preliminary studies indicate that GFG possesses anti-arrhythmic, analgesic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, and key experimental findings. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacodynamics

The primary pharmacological effects of this compound are centered on the cardiovascular, nervous, and immune systems.

Anti-Arrhythmic Effects

This compound exhibits potent anti-arrhythmic properties, primarily through its interaction with cardiac ion channels. Its mechanism of action is closely related to that of GFA, though with notable differences in potency.

Mechanism of Action: HERG K+ Channel Blockade

A key molecular target for GFG's anti-arrhythmic activity is the human ether-a-go-go-related gene (HERG)-encoded potassium channel, which is crucial for cardiac action potential repolarization.[1]

-

Inhibition of HERG Current: GFG inhibits the HERG channel current in a concentration-, voltage-, and time-dependent manner.[1] This blockade is dependent on the open and inactivated states of the channel.[1]

-

Potency: GFG is a significantly more potent inhibitor of the HERG channel than its structural analog, GFA. The IC50 value for GFG is 17.9 μM, whereas the IC50 for GFA is 1.64 mM.[1]

-

Effects on Channel Gating: Both GFG and GFA shift the activation curve of the HERG channel in a negative direction and accelerate channel inactivation.[1] However, GFG also uniquely accelerates the channel's recovery from inactivation.[1]

The potent blockade of the HERG channel by GFG suggests a potential for QT prolongation, a factor that requires careful consideration in further drug development.[1]

Signaling Pathway: this compound and the HERG K+ Channel

Caption: Interaction of this compound with the HERG K+ channel.

Analgesic and Anti-inflammatory Effects

While direct studies on the analgesic and anti-inflammatory mechanisms of this compound are limited, the traditional use of Aconitum coreanum extracts for pain and inflammation suggests that GFG likely contributes to these effects. The mechanisms are thought to involve the modulation of inflammatory mediators and nociceptive pathways.

Potential Mechanisms of Action (Inferred from related compounds and traditional use):

-

Inhibition of Pro-inflammatory Cytokines: Alkaloids from Aconitum species have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2]

-

Modulation of Nociceptive Pathways: The analgesic effects may be mediated through interactions with central and peripheral pain signaling pathways.[3]

Pharmacokinetics

A study in rats has provided initial data on the pharmacokinetic profile of this compound following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) | Oral (PO) | Reference |

| Dose | Not Specified | Not Specified | [1] |

| T1/2 (h) | 3.72 | - | [1] |

| Cmax (ng/mL) | - | Reached within 0.5 h | [1] |

| Tmax (h) | - | 0.5 | [1] |

| CL (L/h/kg) | 1.15 | - | [1] |

| Absolute Bioavailability (%) | - | 83.06 | [1] |

T1/2: Elimination half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; CL: Total plasma clearance.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats.

Methodology:

-

Animal Model: Sprague-Dawley rats.

-

Drug Administration: Intravenous and oral administration of this compound.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Sample Preparation: Plasma was separated and subjected to liquid-liquid extraction using ethyl acetate. Phenoprolamine hydrochloride was used as an internal standard.[1]

-

Analytical Method: A sensitive and simple liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method was used for the quantification of this compound.[1]

-

Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.

Experimental Workflow: Pharmacokinetic Analysis of this compound

Caption: Workflow for pharmacokinetic analysis of this compound.

Whole-Cell Patch Clamp Assay for HERG Channel Activity

Objective: To investigate the effects of this compound on the HERG K+ channel current.

Methodology:

-

Cell Line: Human embryonic kidney 293 (HEK293) cells transiently transfected with HERG complementary DNA.[1]

-

Electrophysiological Recording: Whole-cell patch clamp technique was employed to record HERG channel currents.[1]

-

Solutions:

-

External Solution (in mM): Specific composition to isolate HERG currents.

-

Internal (Pipette) Solution (in mM): Specific composition for whole-cell recording.

-

-

Voltage Clamp Protocols: A series of voltage clamp protocols were applied to study the concentration-, voltage-, and time-dependency of GFG's effect on the HERG channel. This includes protocols to determine the activation curve, inactivation curve, and recovery from inactivation.[1]

-

Data Acquisition and Analysis: Currents were recorded and analyzed to determine the IC50 value and the effects of GFG on channel gating properties.[1]

In Vivo Analgesic and Anti-inflammatory Assays (General Protocols)

While specific studies for GFG are not available, the following are standard, widely accepted protocols for evaluating analgesic and anti-inflammatory activity.

Acetic Acid-Induced Writhing Test (Analgesic)

-

Animal Model: Mice.

-

Procedure:

-

Animals are pre-treated with this compound at various doses or a vehicle control.

-

After a set period, a solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions).

-

The number of writhes is counted for a defined period.

-

-

Endpoint: A reduction in the number of writhes compared to the control group indicates an analgesic effect.

Hot Plate Test (Analgesic)

-

Animal Model: Mice or rats.

-

Procedure:

-

The animal is placed on a heated plate maintained at a constant temperature.

-

The latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

-

Animals are pre-treated with this compound or a vehicle control before being placed on the hot plate.

-

-

Endpoint: An increase in the latency to the nociceptive response compared to the control group indicates a central analgesic effect.

Formalin-Induced Paw Edema (Anti-inflammatory)

-

Animal Model: Rats or mice.

-

Procedure:

-

A solution of formalin is injected into the subplantar region of the animal's hind paw to induce inflammation and edema.

-

Paw volume or thickness is measured at various time points before and after formalin injection using a plethysmometer or calipers.

-

Animals are pre-treated with this compound or a vehicle control prior to formalin injection.

-

-

Endpoint: A reduction in paw edema in the treated group compared to the control group indicates an anti-inflammatory effect.

Conclusion

This compound is a promising pharmacological agent with potent anti-arrhythmic effects mediated through the blockade of the HERG K+ channel. Its pharmacokinetic profile in rats suggests good oral bioavailability. While its analgesic and anti-inflammatory properties are yet to be fully elucidated, they represent important areas for future investigation. The significant potency of GFG on the HERG channel warrants further studies to assess its pro-arrhythmic potential. This technical guide summarizes the current knowledge on this compound and provides a foundation for further research and development of this interesting natural compound.

References

- 1. Comparative effects of Guanfu base A and this compound on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

An In-depth Technical Guide on the Biological Activity Screening of Guanfu Base G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Guanfu base G (GFG), a diterpenoid alkaloid isolated from Aconitum coreanum. Due to the focused nature of the currently available research, this document primarily details the activity of GFG on cardiac ion channels, a critical aspect of its potential pharmacological profile. Where direct data for GFG is unavailable, this guide will provide context based on the activities of the closely related compound, Guanfu base A (GFA), and general screening protocols for relevant biological activities.

Cardiovascular Activity Screening

The primary documented biological activity of this compound is its effect on cardiovascular ion channels, specifically the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel is a critical screening parameter in drug development due to its association with QT prolongation and potential cardiac arrhythmias.[1][2]

Quantitative analysis reveals that this compound is a potent inhibitor of the hERG channel. The half-maximal inhibitory concentration (IC50) for GFG has been determined to be significantly lower than that of its analogue, Guanfu base A, indicating a stronger inhibitory effect.[1]

Table 1: Comparative Inhibitory Activity of Guanfu Base Analogs on hERG K+ Channel

| Compound | IC50 (μM) | Cell Line | Technique |

| This compound (GFG) | 17.9 | HEK293 (hERG transfected) | Whole-cell patch clamp |

| Guanfu base A (GFA) | 1640 | HEK293 (hERG transfected) | Whole-cell patch clamp |

Data sourced from a comparative study on the effects of GFA and GFG on the hERG K+ channel.[1]

The inhibitory action of GFG on the hERG channel is concentration-, voltage-, and time-dependent. It has been observed to shift the activation curve in a negative direction and accelerate channel inactivation without affecting the inactivation curve. Furthermore, GFG accelerates the recovery of the channel from inactivation.[1] These findings suggest that the blockade of the hERG channel by GFG is dependent on the open and inactivated states of the channel.[1]

This protocol outlines the methodology used to assess the inhibitory effects of this compound on the hERG K+ channel expressed in a mammalian cell line.

Objective: To determine the IC50 value and characterize the mechanism of hERG channel inhibition by this compound.

Materials:

-

HEK293 cells transiently transfected with hERG complementary DNA.

-

Cell culture reagents (DMEM, FBS, antibiotics).

-

External solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.

-

This compound stock solution (in DMSO).

-

Patch clamp rig with amplifier and data acquisition system.

Procedure:

-

Cell Preparation: Culture hERG-transfected HEK293 cells in DMEM supplemented with 10% FBS and antibiotics. Plate cells onto glass coverslips 24 hours before the experiment.

-

Electrophysiological Recording:

-

Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution. Pipette resistance should be 2-4 MΩ.

-

Establish a whole-cell patch clamp configuration on a single transfected cell.

-

Hold the cell membrane potential at -80 mV.

-

Elicit hERG currents by applying a depolarizing pulse to +20 mV for 1 second, followed by a repolarizing pulse to -50 mV for 2 seconds.

-

-

Compound Application:

-

Prepare a series of dilutions of this compound in the external solution from the stock solution.

-

Apply the different concentrations of GFG to the cell via the perfusion system.

-

Record hERG currents at each concentration after a stable effect is reached (typically 2-5 minutes).

-

-

Data Analysis:

-

Measure the peak tail current amplitude at -50 mV.

-

Normalize the current amplitude in the presence of GFG to the control current amplitude (before drug application).

-

Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.

-

To study voltage-dependence, construct current-voltage (I-V) relationship curves before and after drug application.

-

To investigate effects on channel kinetics, analyze the time course of current activation, inactivation, and deactivation.

-

The following diagram illustrates the key steps in the whole-cell patch clamp experiment for screening GFG's activity on the hERG channel.

Potential Anti-Inflammatory Activity Screening (Recommended Future Work)

While no specific studies on the anti-inflammatory activity of this compound have been published, diterpenoid alkaloids from the Aconitum species are known to possess anti-inflammatory properties. Therefore, screening GFG for such activity is a logical next step in characterizing its biological profile. Standard in vitro assays for anti-inflammatory activity include the measurement of nitric oxide (NO) production and pro-inflammatory cytokine release in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide in an in vitro model of inflammation.

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Cell culture reagents (DMEM, FBS, antibiotics).

-

Lipopolysaccharide (LPS).

-

This compound.

-

Griess Reagent (for nitrite determination).

-

MTT or similar reagent for cell viability assay.

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no GFG) and a negative control (no LPS).

-

-

Nitrite Measurement:

-

After the incubation period, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

-

-

Cell Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity of GFG.

-

Data Analysis: Express the results as a percentage of NO production inhibition compared to the LPS-stimulated vehicle control. Calculate the IC50 value if a dose-dependent effect is observed.

Objective: To determine if this compound can modulate the release of the pro-inflammatory cytokine TNF-α.

Materials:

-

RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs).

-

Cell culture reagents.

-

Lipopolysaccharide (LPS).

-

This compound.

-

Human or murine TNF-α ELISA kit.

Procedure:

-

Cell Culture and Treatment: Follow the same procedure as for the NO production assay (steps 1 and 2).

-

Supernatant Collection: After the 24-hour incubation with LPS and GFG, collect the cell culture supernatant.

-

ELISA:

-

Perform the TNF-α ELISA according to the manufacturer's instructions.

-

Briefly, this involves adding the supernatant to wells coated with a TNF-α capture antibody, followed by incubation with a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the concentration of TNF-α in the supernatants based on a standard curve. Express the results as a percentage of TNF-α inhibition compared to the LPS-stimulated vehicle control.

Should this compound exhibit anti-inflammatory activity, it would likely modulate key signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response. The following diagram illustrates the general mechanism of LPS-induced inflammation and potential points of inhibition.

Conclusion and Future Directions

The current body of research on this compound points to a significant activity as a potent inhibitor of the hERG potassium channel. This finding has important implications for its potential development as a therapeutic agent, warranting further investigation into its pro-arrhythmic risk. The detailed electrophysiological studies provide a solid foundation for understanding its interaction with cardiac ion channels.

However, the broader biological activity profile of this compound remains largely unexplored. Based on the known activities of related compounds, future research should be directed towards a comprehensive screening of its anti-inflammatory, analgesic, and other cardiovascular effects. The experimental protocols outlined in this guide for anti-inflammatory screening provide a starting point for these investigations. A deeper understanding of its mechanism of action, including the identification of its molecular targets and modulated signaling pathways, will be crucial for elucidating its full therapeutic potential and safety profile.

References

Guanfu Base Alkaloids: A Technical Guide to Discovery, Pharmacology, and Experimental Protocols

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfu base alkaloids, a class of diterpenoid compounds isolated from the traditional Chinese medicinal plant Aconitum coreanum (Lèvl.) Rapaics, have garnered significant scientific interest for their potent pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of these alkaloids, with a primary focus on Guanfu base A (GFA), a compound that has progressed to phase IV clinical trials in China as an antiarrhythmic agent. Detailed experimental methodologies for the isolation of Guanfu base alkaloids and the evaluation of their antiarrhythmic properties are presented. Furthermore, this guide elucidates the mechanism of action of GFA, supported by quantitative data on its interaction with cardiac ion channels. Signaling pathway diagrams and experimental workflows are provided to facilitate a deeper understanding of these complex natural products.

Discovery and History

Chemical Properties and Isolation

Guanfu base alkaloids are characterized by a complex, rigid, polycyclic diterpenoid skeleton.[2] The structural elucidation of these compounds has been achieved through spectroscopic methods, including mass spectrometry and nuclear magnetic resonance.

Isolation Protocol: pH-Zone-Refining Counter-Current Chromatography

A highly efficient method for the preparative separation of Guanfu base alkaloids from the crude extract of Aconitum coreanum is pH-zone-refining counter-current chromatography.

Experimental Protocol:

-

Crude Extract Preparation: The dried and powdered roots of Aconitum coreanum are extracted with a suitable solvent (e.g., methanol). The resulting extract is then partitioned to obtain a crude alkaloid fraction.

-

Chromatography System:

-

Two-Phase Solvent System: Petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v).

-

Stationary Phase: The upper phase is made alkaline with 10 mM triethylamine.

-

Mobile Phase: The lower phase is acidified with 10 mM hydrochloric acid.

-

-

Separation:

-

The crude extract (e.g., 3.5 g) is dissolved in a mixture of the upper and lower phases and loaded into the counter-current chromatography coil.

-

The mobile phase is pumped through the coil at a specific flow rate, and the effluent is monitored (e.g., by UV detection).

-

-

Fraction Collection and Analysis: Fractions corresponding to distinct pH zones are collected. The purity of the isolated compounds is determined by High-Performance Liquid Chromatography (HPLC), and their structures are confirmed by Time-of-Flight Mass Spectrometry (TOF-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for the isolation of Guanfu base alkaloids.

Table 1: Isolation Yields and Purity of Guanfu Base Alkaloids

| Compound | Yield from 3.5g Crude Extract (mg) | Purity (%) |

| Guanfu base I | 356 | 96.40 |

| Guanfu base A | 578 | 97.2 |

| Atisine | 74 | 97.5 |

| Guanfu base F | 94 | 98.1 |

| Guanfu base G | 423 | 98.9 |

| Guanfu base R | 67 | 98.3 |

| Guanfu base P | 154 | 98.4 |

Pharmacological Activity and Mechanism of Action

The primary therapeutic application of Guanfu base alkaloids, particularly GFA, is in the treatment of cardiac arrhythmias.[2]

Antiarrhythmic Activity

GFA has demonstrated efficacy in various experimental arrhythmia models, including those induced by aconitine, calcium chloride, and chloroform.[1][2]

Experimental Protocol: Aconitine-Induced Arrhythmia in Rats

-

Animal Model: Male Wistar rats are anesthetized (e.g., with urethane).

-

Instrumentation: The jugular vein is cannulated for drug administration. ECG is continuously monitored.

-

Arrhythmia Induction: A continuous intravenous infusion of aconitine is administered to induce ventricular arrhythmias. An induction dose of 625 µg/kg of aconitine has been found to consistently induce sustained ventricular tachycardia.

-

Drug Administration: The test compound (e.g., GFA) or vehicle is administered intravenously prior to or after the induction of arrhythmia.

-

Endpoint: The primary endpoint is the reversal of the arrhythmia and restoration of a normal sinus rhythm, or the prevention of arrhythmia onset.

Experimental Protocol: CaCl2-Induced Ventricular Fibrillation in Rats

-

Animal Model: Rats are anesthetized.

-

Instrumentation: The femoral or jugular vein is cannulated for injections. ECG is recorded continuously.

-

Arrhythmia Induction: A bolus intravenous injection of a calcium chloride solution (e.g., 140 mg/kg of a 10% CaCl2 solution) is administered to induce ventricular fibrillation.[5][6][7]

-

Drug Administration: The test compound (e.g., GFA) is administered intravenously as a pretreatment before the CaCl2 challenge.[1]

-

Endpoint: The incidence of ventricular fibrillation and mortality are recorded and compared between the treated and control groups.

Mechanism of Action: Ion Channel Inhibition

The antiarrhythmic effect of GFA is primarily attributed to its selective inhibition of the late sodium current (INa.L) in ventricular myocytes.[8]

Caption: Mechanism of action of Guanfu Base A.

The late sodium current is a sustained component of the sodium current that can contribute to arrhythmogenesis by prolonging the action potential duration and causing early afterdepolarizations. By selectively inhibiting INa.L, GFA can stabilize the cardiac rhythm without significantly affecting the normal cardiac conduction mediated by the transient sodium current.[8]

Table 2: Inhibitory Activity of Guanfu Base A on Cardiac Ion Channels

| Ion Channel | IC50 (µmol/L) | Potency |

| Late Sodium Current (INa.L) | 1.57 ± 0.14 | High |

| Transient Sodium Current (INa.T) | 21.17 ± 4.51 | Low |

| hERG Current (IhERG) | 273 ± 34 | Very Low |

| Kv1.5 Current (IKv1.5) | >200 (20.6% inhibition at 200 µmol/L) | Very Low |

Cytochrome P450 Inhibition

GFA has also been identified as a potent inhibitor of the cytochrome P450 enzyme CYP2D6 in humans, monkeys, and dogs. This suggests a potential for drug-drug interactions when GFA is co-administered with other drugs metabolized by this enzyme.[9][10]

Table 3: Inhibitory Constants (Ki) of Guanfu Base A for CYP2D6

| Species | Preparation | Inhibition Type | Ki (µM) |

| Human | Liver Microsomes | Noncompetitive | 1.20 ± 0.33 |

| Human | Recombinant CYP2D6 | Noncompetitive | 0.37 ± 0.16 |

| Monkey | Liver Microsomes | Competitive | 0.38 ± 0.12 |

| Dog | Liver Microsomes | Competitive | 2.4 ± 1.3 |

Synthesis and Chemical Modification

The complex structure of diterpenoid alkaloids like GFA presents a significant challenge for total synthesis.[2][8][11] Research has focused on using GFA as a lead compound for chemical modification to develop derivatives with improved potency and simplified structures. For instance, derivatives of phenylpropanediolamine have been synthesized by removing the hydrogenated phenanthrene ring of GFA and introducing an aryl residue, with some showing more potent antiarrhythmic activity than the parent compound.[2]

Conclusion

Guanfu base alkaloids, particularly Guanfu base A, represent a promising class of natural products with significant therapeutic potential, especially in the management of cardiac arrhythmias. Their unique mechanism of action, involving the selective inhibition of the late sodium current, distinguishes them from many existing antiarrhythmic drugs. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further explore the therapeutic applications of these fascinating and complex molecules. Continued research into the synthesis, pharmacology, and clinical efficacy of Guanfu base alkaloids is warranted to fully realize their potential in modern medicine.

References

- 1. [Structural congeners of guanfu base A and their antiarrhythmic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. wapbowen.oss-cn-hongkong.aliyuncs.com [wapbowen.oss-cn-hongkong.aliyuncs.com]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Ellagic acid improved arrhythmias induced by CaCL2 in the rat stress model [ajp.mums.ac.ir]

- 7. Ellagic acid improved arrhythmias induced by CaCL2 in the rat stress model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Terpenoid-Alkaloids: Their Biosynthetic Twist of Fate and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guanfu base A, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide to Guanfu Base G and its Relationship to Guanfu Base A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfu base A (GFA) and Guanfu base G (GFG) are hetisine-type C20-diterpenoid alkaloids isolated from the roots of Aconitum coreanum. Both compounds have demonstrated significant antiarrhythmic properties, positioning them as compounds of interest in cardiovascular drug development. This technical guide provides a comprehensive overview of the chemical structures, comparative biological activities, and mechanisms of action of GFA and GFG. Detailed experimental protocols for key assays are provided, along with a discussion of the synthetic strategies for related complex alkaloids. The primary relationship between GFA and GFG lies in their shared structural backbone, with differences in their substituent groups leading to significant variations in their pharmacological profiles, particularly their potency and effects on cardiac ion channels.

Introduction

Diterpenoid alkaloids from the Aconitum species have a long history in traditional medicine and are known for their diverse and potent biological activities. Among these, Guanfu base A and this compound have emerged as promising antiarrhythmic agents. GFA has been the more extensively studied of the two and has undergone clinical trials in China for the treatment of arrhythmias[1][2]. GFG, a structurally related analogue, has also shown potent antiarrhythmic effects. Understanding the relationship between their chemical structures and biological activities is crucial for the rational design of novel and safer antiarrhythmic drugs. This guide aims to consolidate the current scientific knowledge on GFA and GFG to aid researchers and drug development professionals in their work.

Chemical Structures

Guanfu base A and this compound share the complex heptacyclic hetisine-type diterpenoid alkaloid skeleton. The key structural difference between them lies in the degree of acetylation.

Guanfu Base A (GFA)

-

Molecular Formula: C₂₄H₃₁NO₆

-

Molecular Weight: 429.51 g/mol

-

Structure:

Chemical structure of Guanfu base A.

This compound (GFG)

While a direct, high-resolution image of this compound's structure is not as readily available in public databases, its structure has been elucidated and is reported in the scientific literature. It is described as being structurally similar to GFA, with variations in its substituent groups. Specifically, the antiarrhythmic activity of Guanfu base A analogues is closely related to the number and variety of acyl groups.

Comparative Biological Activity

Both GFA and GFG exhibit antiarrhythmic properties primarily through the modulation of cardiac ion channels. However, their potencies and specific effects differ significantly.

In Vitro Studies

A key study directly comparing the effects of GFA and GFG on the human ether-a-go-go-related gene (HERG) potassium channel, a critical component in cardiac repolarization, revealed a substantial difference in their inhibitory potency[3][4].

| Compound | Target | IC₅₀ | Assay |

| Guanfu Base A (GFA) | HERG K⁺ Channel | 1.64 mM | Whole-cell patch clamp in HEK293 cells |

| Late Sodium Current (INa.L) | 1.57 ± 0.14 µM | Whole-cell patch clamp in guinea pig ventricular myocytes | |

| Transient Sodium Current (INa.T) | 21.17 ± 4.51 µM | Whole-cell patch clamp in guinea pig ventricular myocytes | |

| This compound (GFG) | HERG K⁺ Channel | 17.9 µM | Whole-cell patch clamp in HEK293 cells |

Table 1: Comparative in vitro inhibitory concentrations of Guanfu base A and this compound on cardiac ion channels.[3][5]

As shown in Table 1, GFG is a significantly more potent inhibitor of the HERG channel than GFA. This suggests that while both compounds have antiarrhythmic potential, GFG may have a higher risk of causing QT prolongation, a potential side effect associated with HERG channel blockade[3][4].

GFA has also been shown to be a selective inhibitor of the late sodium current (INa.L) over the transient sodium current (INa.T), which is a desirable property for an antiarrhythmic drug as it can help to prevent arrhythmias without significantly affecting normal cardiac conduction[5].

In Vivo Studies

In vivo studies in animal models have confirmed the antiarrhythmic effects of GFA. It has been shown to be effective against aconitine-induced and CaCl₂-induced arrhythmias in rats, and it can increase the ventricular fibrillation threshold[6]. For instance, intravenous administration of GFA at doses of 2.5-10 mg/kg increased the dose of ouabain required to induce ventricular tachycardia in dogs[7]. While direct comparative in vivo studies with GFG are less common in the readily available literature, the more potent in vitro activity of GFG on the HERG channel suggests it would also be active in vivo, though potentially with a narrower therapeutic window.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both GFA and GFG is the blockade of cardiac ion channels, which alters the cardiac action potential.

Beyond direct ion channel modulation, the broader class of diterpenoid alkaloids is known to interact with various intracellular signaling pathways. However, specific studies detailing the downstream signaling cascades activated or inhibited by GFA and GFG in cardiomyocytes are limited. It is plausible that their effects on ion channels could indirectly influence calcium signaling and pathways sensitive to changes in membrane potential and intracellular ion concentrations, such as the MAPK and CaMKII pathways, which are known to be involved in cardiac hypertrophy and arrhythmia. Further research is needed to elucidate these potential downstream effects.

Experimental Protocols

Whole-Cell Patch Clamp for HERG Channel Inhibition

This protocol is based on the methodology used in the comparative study of GFA and GFG[3][4].

Objective: To measure the inhibitory effect of GFA and GFG on the HERG K⁺ channel current.

Materials:

-

HEK293 cells transiently transfected with HERG cDNA.

-

External solution (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).

-

Guanfu base A and this compound stock solutions in DMSO.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Culture and transfect HEK293 cells with HERG cDNA 24-48 hours prior to the experiment.

-

Prepare a cell chamber with the external solution and place it on the stage of an inverted microscope.

-

Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single transfected cell.

-

Hold the cell membrane potential at -80 mV.

-

To elicit HERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds.

-

Record the tail current at -50 mV.

-

Perfuse the cell with the external solution containing various concentrations of GFA or GFG.

-

Record the steady-state inhibition of the HERG tail current at each concentration.

-

Calculate the IC₅₀ value by fitting the concentration-response data to the Hill equation.

Aconitine-Induced Arrhythmia Model in Rats

This is a standard in vivo model for screening antiarrhythmic drugs[6].

Objective: To evaluate the protective effect of GFA and GFG against aconitine-induced arrhythmias.

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

Aconitine solution.

-

Guanfu base A and this compound solutions for injection.

-

Anesthetic (e.g., urethane).

-

ECG recording system.

Procedure:

-

Anesthetize the rats.

-

Insert ECG electrodes to monitor cardiac activity.

-

Administer GFA, GFG, or vehicle control intravenously or intraperitoneally at various doses.

-

After a set pretreatment time (e.g., 15-30 minutes), infuse a solution of aconitine at a constant rate.

-

Record the time to the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

-

Compare the time to arrhythmia onset in the drug-treated groups with the control group to determine the protective effect.

Synthesis of Guanfu Bases

The total synthesis of complex diterpenoid alkaloids like Guanfu bases is a significant challenge due to their intricate and highly bridged polycyclic structures. While the specific total synthesis of GFA and GFG has not been widely reported in readily accessible literature, the synthesis of related hetisine-type alkaloids such as nominine and cossonidine has been achieved and provides insight into potential synthetic strategies[3][8][9][10][11][12][13][14].

These syntheses often involve multi-step sequences and employ advanced synthetic methodologies, including:

-

Intramolecular Diels-Alder reactions: To construct the core carbocyclic framework.

-

1,3-Dipolar cycloadditions: To form the nitrogen-containing heterocyclic rings.

-

Radical cyclizations: For the formation of key C-C bonds.

-

Late-stage C-H activation/functionalization: To introduce oxygenation and other functional groups.

A plausible retrosynthetic analysis for the hetisine core might involve disconnecting the bridged rings to simplify the structure into more manageable precursors.

The successful synthesis of related compounds demonstrates that while challenging, the construction of the Guanfu base skeleton is feasible and provides a platform for the synthesis of novel analogues with potentially improved pharmacological properties.

Conclusion and Future Directions

Guanfu base A and this compound are potent antiarrhythmic diterpenoid alkaloids with a clear structure-activity relationship. GFG's higher potency on the HERG channel compared to GFA highlights how subtle structural modifications can dramatically alter pharmacological activity and potential safety profiles. While GFA shows promise as a selective late sodium channel blocker with a potentially favorable safety profile, the potent HERG channel inhibition by GFG warrants further investigation into its proarrhythmic potential.

Future research should focus on:

-

Direct, head-to-head in vivo comparative studies of the antiarrhythmic efficacy and safety of GFA and GFG.

-

Elucidation of the specific intracellular signaling pathways modulated by these compounds in cardiomyocytes.

-

Development of a total synthesis for GFA and GFG to enable the generation of novel analogues for structure-activity relationship studies and the optimization of their therapeutic index.

A deeper understanding of the molecular pharmacology of Guanfu bases will undoubtedly contribute to the development of the next generation of antiarrhythmic therapies.

References

- 1. cjpt.magtechjournal.com [cjpt.magtechjournal.com]

- 2. [Effect of Guanfu Base A in patients with ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Benzyne Insertion Approach to Hetisine-Type Diterpenoid Alkaloids: Synthesis of Cossonidine (Davisine) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative effects of Guanfu base A and this compound on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Structural congeners of guanfu base A and their antiarrhythmic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic strategies toward hetidine and hetisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient Synthetic Access to the Hetisine C20-Diterpenoid Alkaloids. A Concise Synthesis of Nominine via Oxidoisoquinolinium-1,3-Dipolar and Dienamine-Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Collection - Efficient Synthetic Access to the Hetisine C20-Diterpenoid Alkaloids. A Concise Synthesis of Nominine via Oxidoisoquinolinium-1,3-Dipolar and Dienamine-DielsâAlder Cycloadditions - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 14. Asymmetric Synthetic Access to the Hetisine Alkaloids: Total Synthesis of (+)-Nominine - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiarrhythmic Profile of Guanfu Base G: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfu base G (GFG) is a diterpenoid alkaloid isolated from Aconitum coreanum. This technical guide provides a comprehensive overview of the currently available in vitro electrophysiological data on this compound and its potential antiarrhythmic effects. While research on GFG is limited, this document summarizes the key findings on its interaction with cardiac ion channels, drawing comparisons with the more extensively studied analog, Guanfu base A (GFA). This guide is intended to serve as a resource for researchers in cardiovascular pharmacology and drug development, highlighting both the known attributes of GFG and the existing knowledge gaps to guide future research.

Introduction